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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2066 is a selective, orally bioavailable, and central nervous system (CNS) penetrant
negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGIuR5). As a
NAM, AZD2066 does not directly compete with the endogenous ligand glutamate but instead
binds to a distinct allosteric site on the receptor, modulating its response to glutamate. This
mechanism offers the potential for a more nuanced and safer pharmacological profile
compared to orthosteric antagonists. The "hydrate" designation suggests that the compound
exists in a crystalline form with associated water molecules, a common characteristic of many
pharmaceutical compounds that can influence their stability and formulation properties.

This technical guide provides a comprehensive review of the available scientific literature on
AZD2066 hydrate, focusing on its pharmacological properties, clinical and preclinical data, and
the signaling pathways it modulates.

Core Mechanism of Action: mGIuR5 Negative
Allosteric Modulation

AZD2066 exerts its pharmacological effects by negatively modulating the activity of the
MGIuUR5 receptor. mGIURS5 is a G-protein coupled receptor (GPCR) that, upon activation by
glutamate, initiates a cascade of intracellular signaling events. The primary signaling pathway
involves the activation of phospholipase C (PLC), leading to the production of inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b11933005?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade plays a crucial
role in modulating synaptic plasticity and neuronal excitability.

By binding to an allosteric site on the mGIuRS5 receptor, AZD2066 reduces the receptor's
response to glutamate, thereby dampening this downstream signaling. This modulation of
glutamatergic neurotransmission is the basis for its investigation in various neurological and
psychiatric disorders.
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Caption: Simplified mGIuR5 signaling pathway and the inhibitory action of AZD2066.

Physicochemical Properties of AZD2066 Hydrate

Detailed physicochemical data for AZD2066 hydrate is not extensively reported in the peer-
reviewed literature. However, information from chemical suppliers suggests the following:

Property Value
Molecular Formula C19H16CINsO2 + xH20
Appearance Solid

Note: The exact degree of hydration (x) may vary.

Preclinical Pharmacology
Discriminative Effects in Rats
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A study by Swedberg et al. characterized the discriminative stimulus effects of AZD2066 in rats.
This type of study assesses the subjective effects of a drug by training animals to recognize
and respond to its internal cues.

Experimental Protocol:
e Subjects: Male Wistar rats.

e Training: Rats were trained to discriminate the mGIuR5 antagonist MTEP from vehicle in a
two-lever drug discrimination task.

o Testing: Once trained, the rats were tested with various doses of AZD2066, as well as other
psychoactive compounds, to see if they generalized the discriminative stimulus effects of
MTEP.

Key Findings:

e AZD2066 fully substituted for the discriminative stimulus effects of MTEP, indicating that it
produces similar subjective effects.

¢ The effects were dose-dependent.

o This suggests that the psychoactive effects of AZD2066 are mediated by its action as an
MGIuR5 antagonist.

Caption: Experimental workflow for the rat drug discrimination study.

Clinical Studies

Phase | Study in Healthy Volunteers for
Gastroesophageal Reflux Disease (GERD)

A randomized, double-blind, placebo-controlled, crossover study was conducted by Rohof et al.
to evaluate the effect of single doses of AZD2066 on transient lower esophageal sphincter
relaxations (TLESRs) and reflux episodes in healthy male volunteers.[1][2]

Experimental Protocol:
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o Participants: Healthy male volunteers.

o Design: The study was conducted in two parts. In Part A, subjects received a single dose of
AZD2066 (13 mg) and placebo. In Part B, subjects received single doses of AZD2066 (2 mg
and 6 mg) and placebo.

» Assessments: Postprandial esophageal manometry and pH-impedance monitoring were
performed to measure the number of TLESRs and reflux episodes. Safety and tolerability
were also assessed.

Quantitative Results:

AZD2066 13

Parameter AZD2066 2 mg AZD2066 6 mg Placebo
mg

Reduction in

Not reported Not reported 27% (p=0.02) -

TLESRSs (%)

Reduction in

Reflux Episodes Not reported Not reported 51% (p=0.01) -

(%)

Safety and Tolerability:

e The most common adverse events were related to the central nervous system, including
dizziness and disturbance in attention, particularly at the 13 mg dose.[1]

o Adverse events were generally mild to moderate in intensity and transient.[1]

» No serious adverse events were reported.[1]

Phase lla Study in Major Depressive Disorder (MDD)

A Phase lla, multi-center, randomized, double-blind, placebo-controlled study (NCT01145755)
was conducted to evaluate the efficacy and safety of AZD2066 in patients with MDD.

Experimental Protocol:
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 Participants: Patients diagnosed with Major Depressive Disorder.

 Intervention: Patients received AZD2066, placebo, or an active comparator over a specified
treatment period.

e Primary Outcome: The primary endpoint was the change from baseline in the Montgomery-
Asberg Depression Rating Scale (MADRS) total score.

Key Findings:

e The study did not meet its primary endpoint, as AZD2066 did not demonstrate a statistically
significant separation from placebo in reducing depressive symptoms.

Safety and Tolerability Profile

Across multiple clinical trials, a consistent safety profile for AZD2066 has emerged. The most
frequently reported adverse events are related to the central nervous system, which is
expected given the target and its CNS penetration. These include:

Dizziness

Disturbance in attention

Headache

Somnolence

These adverse events appear to be dose-dependent and are generally considered mild to
moderate in severity.

Conclusion

AZD2066 hydrate is a potent and selective mGIuR5 negative allosteric modulator that has been
investigated in both preclinical and clinical settings. Its mechanism of action, involving the
modulation of glutamatergic signaling, holds therapeutic promise for a range of disorders.
While a Phase | study in healthy volunteers demonstrated a significant reduction in GERD-
related endpoints, a Phase lla study in patients with MDD did not show efficacy. The safety
profile is characterized by generally manageable CNS-related adverse events. Further
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research would be necessary to fully elucidate the therapeutic potential and optimal indications
for AZD2066. The specific properties and role of the hydrate form in the compound's
characteristics warrant more detailed investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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